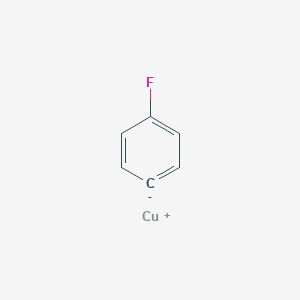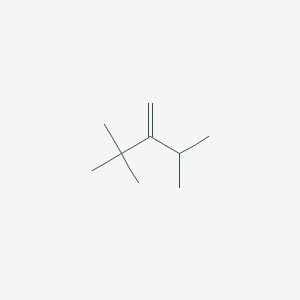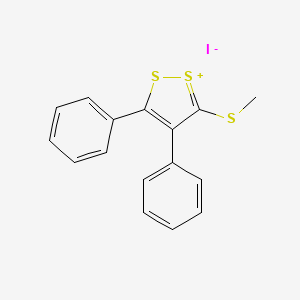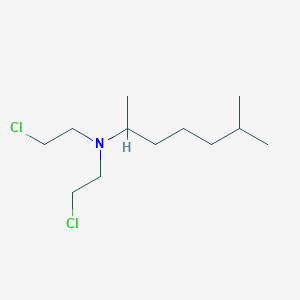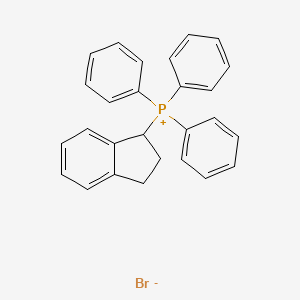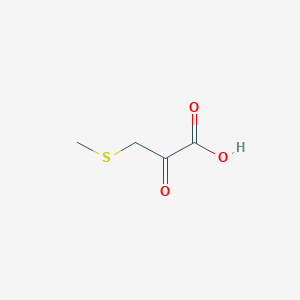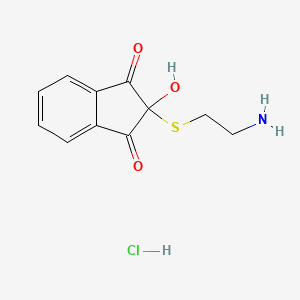
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is a derivative of 1,3-indandione, a compound known for its diverse biological and chemical properties. This compound is characterized by the presence of an aminoethylthio group and a hydroxyl group attached to the indandione core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride typically involves the reaction of 1,3-indandione with 2-aminoethanethiol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of phase transfer catalysis (PTC) can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the aminoethylthio group allows for interactions with various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Bromo-1,3-indandione: A derivative used in the synthesis of fused indenohterocycles.
2,2-Dibromo-1,3-indandione: Used to obtain spiro(1,3-indandione) derivatives.
Uniqueness
1,3-Indandione, 2-(2-aminoethylthio)-2-hydroxy-, hydrochloride is unique due to the presence of both the aminoethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
21919-04-0 |
|---|---|
Formule moléculaire |
C11H12ClNO3S |
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfanyl)-2-hydroxyindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C11H11NO3S.ClH/c12-5-6-16-11(15)9(13)7-3-1-2-4-8(7)10(11)14;/h1-4,15H,5-6,12H2;1H |
Clé InChI |
DSJWTSLBZKRKOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)SCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


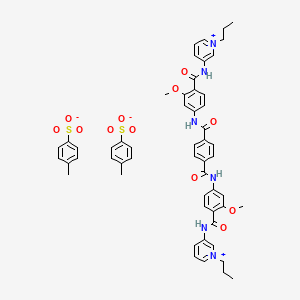


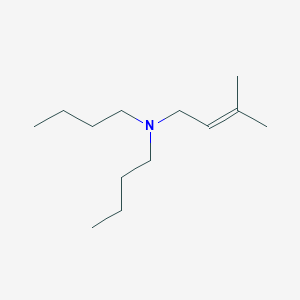
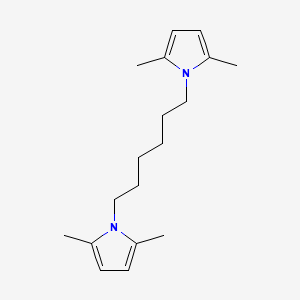
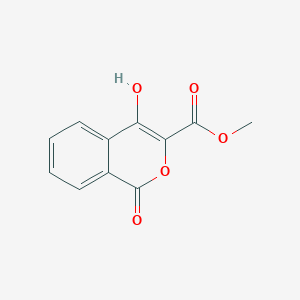
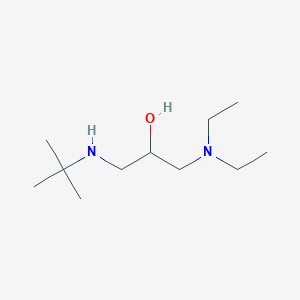
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
